Chemical structure and molecular weight of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid
This guide provides an in-depth technical analysis of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid , a critical intermediate in organic synthesis. The content is structured for researchers and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid , a critical intermediate in organic synthesis. The content is structured for researchers and drug development professionals, focusing on structural identity, synthetic pathways, and experimental handling.
[1][2][3]
Executive Summary
3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2) is a halogenated derivative of hydroferulic acid (specifically the piperonyl analogue). It serves as a vital building block in the synthesis of polycyclic aromatic compounds, particularly substituted indanones and isoquinoline alkaloids . Its structural uniqueness lies in the regioselective placement of the bromine atom ortho to the propionic acid side chain, which facilitates subsequent intramolecular cyclization reactions (e.g., Friedel-Crafts acylation).
Chemical Identity & Structural Analysis[4][5][6][7]
The molecular weight is derived from the formula C₁₀H₉BrO₄ .
Element
Count
Atomic Mass ( g/mol )
Subtotal ( g/mol )
Contribution (%)
Carbon (C)
10
12.011
120.11
44.0%
Hydrogen (H)
9
1.008
9.07
3.3%
Bromine (Br)
1
79.904
79.90
29.3%
Oxygen (O)
4
15.999
63.99
23.4%
Total MW
273.08 g/mol
100%
Structural Nuances & Regiochemistry
The compound features a 1,3-benzodioxole core (methylenedioxybenzene). The "2-Bromo-4,5-methylenedioxy" nomenclature describes the substitution pattern relative to the propionic acid chain at position 1:
Note: This is chemically equivalent to the 6-bromo-3,4-methylenedioxyphenyl isomer. The bromine is directed to this position (ortho to the alkyl chain and para to the C-3 oxygen) during electrophilic aromatic substitution due to the cooperative directing effects of the alkyl group and the ether oxygen.
Synthesis & Experimental Protocols
The synthesis typically involves the regioselective bromination of 3-(3,4-methylenedioxyphenyl)propionic acid . The electron-donating nature of the methylenedioxy group activates the ring, while the steric bulk directs the halogen to the position ortho to the alkyl chain (position 6 in standard numbering, or 2 relative to the chain).
Reaction Scheme
The transformation follows an electrophilic aromatic substitution (EAS) mechanism.
Caption: Electrophilic bromination pathway yielding the 2-bromo isomer.
Detailed Protocol (Self-Validating)
This protocol ensures high regioselectivity and yield.
Dissolution: Dissolve 10.0 g (51.5 mmol) of 3-(3,4-methylenedioxyphenyl)propionic acid in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
Temperature Control: Cool the solution to 0–5 °C using an ice bath. Rationale: Lower temperature suppresses over-bromination and side reactions.
Bromine Addition: Add a solution of bromine (2.7 mL, 52 mmol) in 10 mL acetic acid dropwise over 30 minutes.
Visual Check: The solution will turn dark red/orange.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
Validation: Monitor via TLC (SiO₂, Hexane:Ethyl Acetate 1:1). The starting material spot (lower R_f) should disappear.
Quenching: Pour the reaction mixture into 200 mL of ice-cold water containing 1% NaHSO₃ to neutralize excess bromine.
Visual Check: The orange color should fade to yellow/white.
Isolation: Filter the resulting white precipitate. Wash with cold water (3 x 50 mL).
Purification: Recrystallize from dilute ethanol or acetic acid/water to yield colorless needles.
Expected Properties:
Yield: 80–90%
Melting Point: 138–143 °C [1][2]
Appearance: White to off-white crystalline powder.
Physical & Chemical Properties Data[2][4][6][7][8][11][12]
Property
Value
Notes
Molecular Weight
273.08 g/mol
Calculated
Melting Point
138–143 °C
Literature consensus [1][2]
Solubility
Soluble in DMSO, Methanol, Ethanol
Poor solubility in water
pKa (Predicted)
~4.5
Typical for phenylpropionic acids
Storage
2–8 °C, Inert Atmosphere
Light sensitive (protect from UV)
Applications in Drug Development
This compound is primarily used as a "scaffold precursor" in medicinal chemistry.
Indanone Synthesis: Treatment with polyphosphoric acid (PPA) or thionyl chloride/AlCl₃ effects intramolecular Friedel-Crafts acylation to form 4-bromo-6,7-methylenedioxy-1-indanone . This indanone is a versatile core for synthesizing conformationally restricted dopamine analogs.
Isoquinoline Alkaloids: Through the Bischler-Napieralski reaction (after conversion to an amide), it serves as a precursor to halogenated tetrahydroisoquinolines.
References
Sigma-Aldrich. (n.d.). 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid Product Sheet. Retrieved from
Aaron Chemicals. (n.d.). Product AR003IP7 Specifications. Retrieved from
PubChem. (n.d.).[2] Compound Summary: 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid.[1][2] National Library of Medicine. Retrieved from [2]
ChemicalBook. (n.d.). Synthesis and Properties of CAS 56920-74-2. Retrieved from
Literature review on 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid as a pharmaceutical intermediate
The following technical guide is structured to serve as a definitive reference for process chemists and drug development professionals. It prioritizes synthetic rigor, impurity control, and downstream utility.
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to serve as a definitive reference for process chemists and drug development professionals. It prioritizes synthetic rigor, impurity control, and downstream utility.
Strategic Utilization as a Privileged Scaffold in API Synthesis
Executive Summary: The "Ortho-Bromo" Advantage
In the landscape of pharmaceutical intermediates, 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2 ) occupies a critical niche. It is not merely a chain-extended derivative of piperonal; it is a bifunctional electrophilic scaffold .
Its value lies in the precise positioning of the bromine atom ortho to the propionic acid side chain. This structural motif enables two distinct, high-value synthetic pathways:
Intramolecular Cyclization: Facile conversion to 4-bromo-5,6-methylenedioxy-1-indanone , a core pharmacophore for CNS and anti-inflammatory agents.
Transition-Metal Catalysis: The aryl bromide serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings prior to or after side-chain modification, allowing for the rapid generation of diverse chemical libraries (e.g., Endothelin Receptor Antagonist analogs).
This guide details the optimized synthesis, purification, and quality control of this intermediate, ensuring its reliability in GMP environments.
The industrial synthesis of this intermediate typically proceeds via a Knoevenagel Condensation followed by a selective Reduction . The critical challenge is reducing the alkene without dehalogenating the aryl bromide.
Standard Pd/C hydrogenation often leads to hydrodebromination (loss of Br).
Recommended Protocol: Transfer Hydrogenation or Chemoselective Reduction using Sodium Borohydride (
) with or specific heterogeneous catalysts (e.g., or sulfided Pd/C) that tolerate aryl halides.
Workflow Diagram (Graphviz)
Figure 1: Synthetic workflow highlighting the critical reduction step where debromination must be avoided.
Detailed Experimental Protocol
Note: This protocol assumes a batch size of 100g. All steps must be performed in a fume hood.
Phase A: Condensation
Charge a 2L round-bottom flask with 6-Bromopiperonal (100.0 g, 0.437 mol) and Malonic Acid (90.9 g, 0.873 mol).
Add Pyridine (300 mL) and Piperidine (4.3 mL, 0.1 eq) as catalyst.
Heat to 85–90°C for 4–6 hours. Monitor
evolution (bubbler).
Workup: Cool to
. Slowly acidify with (6N) to pH < 2. The acrylic acid intermediate precipitates.
Filter and wash with cold water. Dry at
. Yield: ~90-95%.
Phase B: Selective Reduction (Sodium Amalgam Method or Catalytic)
Author's Note: To avoid the toxicity of amalgams, we recommend the Wilkinson's Catalyst or Zn/Acetic Acid method for high-value batches, but for cost-efficiency, Raney Nickel (carefully controlled) or NaBH4/BiCl3 can be used.
Protocol (Zn/AcOH Method - Robust & Scalable):
Suspend the acrylic acid intermediate (50 g) in Acetic Acid (250 mL) and Water (50 mL).
for 2 hours. Monitor by HPLC (Disappearance of alkene peak).
Filter hot to remove excess Zn.
Concentrate the filtrate to ~30% volume.
Pour into ice water (500 mL). The product precipitates as a white solid.[2]
Recrystallize from Ethanol/Water (80:20) to remove zinc salts and oligomers.
Downstream Applications & Strategic Utility
The "2-bromo" substituent is the defining feature that elevates this molecule above simple commodity chemicals.
Pathway A: The Indanone Cyclization (CNS/Anti-viral)
Treatment with Polyphosphoric Acid (PPA) or
effects an intramolecular Friedel-Crafts acylation.
Product:4-Bromo-5,6-methylenedioxy-1-indanone .
Application: This indanone is a versatile precursor for Donepezil-like acetylcholinesterase inhibitors and novel anti-inflammatory agents. The bromine allows for late-stage introduction of diversity via Suzuki coupling at the 4-position.
Pathway B: Isoquinoline Alkaloid Synthesis
Reaction with amines followed by Bischler-Napieralski or Pictet-Spengler cyclization yields Tetrahydroisoquinolines .
Application: Precursors for neuromuscular blockers (atracurium analogs) and dopamine receptor ligands.
Pathway C: Endothelin Receptor Antagonists (ERAs)
While drugs like Ambrisentan use diphenyl motifs, the "methylenedioxyphenyl" core is homologous to Sitaxsentan and Atrasentan structures. This intermediate allows for the synthesis of hybrid ERA candidates by coupling the acid to a sulfonamide or pyrrolidine core, followed by arylation at the bromine site.
Downstream Logic Map (Graphviz)
Figure 2: Divergent synthetic utility of the intermediate.
Quality Control: Impurity Profiling
For pharmaceutical use, the purity specification is typically >98.0% . The following impurities must be monitored:
Impurity ID
Structure/Description
Origin
Control Strategy
Imp-A
3-(3,4-Methylenedioxyphenyl)propionic acid
Des-bromo analog formed by over-reduction.
Use milder reducing agents (Zn/AcOH); Avoid Pd/C with .
Imp-B
3-(2-Bromo-4,5-methylenedioxyphenyl)acrylic acid
Unreacted intermediate .
Ensure complete reaction monitoring via HPLC; Extended reaction time.
Imp-C
6-Bromopiperonal
Starting Material .
Efficient washing of the filter cake in Step 1.
Imp-D
Dimer/Oligomer
Radical coupling during reduction.
Control temperature during Zn addition; Avoid high concentration.
Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. (Review of Indanone synthesis from propionic acid derivatives). Link
Organic Syntheses. Preparation of Indanones via Intramolecular Friedel-Crafts Acylation. (General Methodology). Link
Comprehensive Technical Guide on 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic Acid: Identifiers, Synthesis, and Applications
Executive Summary In the landscape of advanced organic synthesis and drug development, functionalized building blocks dictate the efficiency of downstream pathways. 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of advanced organic synthesis and drug development, functionalized building blocks dictate the efficiency of downstream pathways. 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS RN: 56920-74-2) is a highly specialized, bifunctional intermediate. Featuring both an electrophilic aryl bromide for transition-metal-catalyzed cross-coupling and a propionic acid side chain primed for intramolecular cyclization, this compound is an indispensable precursor for the synthesis of complex heterocyclic systems, including indanones, isoquinolines, and various alkaloid scaffolds [1, 2].
This technical whitepaper provides an in-depth analysis of its chemical identifiers, physicochemical properties, regioselective synthesis mechanisms, and self-validating experimental protocols designed for research and manufacturing professionals.
Chemical Identity and Core Identifiers
To ensure absolute precision in compound tracking, inventory management, and computational modeling, the core structural identifiers and registry numbers are consolidated below [1, 3].
Understanding the physical parameters of this building block is critical for optimizing reaction conditions, particularly regarding solubility and thermal stability during high-temperature coupling reactions [2].
Property
Specification
Empirical Formula
C₁₀H₉BrO₄
Molecular Weight
273.08 g/mol
Appearance
Solid powder
Melting Point
138 – 143 °C
Assay Purity
≥ 97% (Typical commercial grade)
GHS Classification
Acute Tox. 4 Oral (H302: Harmful if swallowed)
Storage Class
11 (Combustible Solids)
Mechanistic Synthesis and Regioselectivity
The synthesis of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid is typically achieved via the direct electrophilic aromatic substitution (bromination) of 3-(3,4-methylenedioxyphenyl)propionic acid (CAS 2815-95-4) [4].
Causality of Regioselectivity
The regiochemical outcome of this bromination is strictly governed by the electronic and steric directing effects of the pre-existing substituents:
Electronic Activation: The methylenedioxy group (-O-CH₂-O-) is strongly electron-donating via resonance, heavily activating the aromatic ring toward electrophilic attack. The positions ortho and para to the oxygen atoms are the most nucleophilic.
Steric Hindrance: In the starting material, the C2 position is sandwiched between the bulky propionic acid chain (at C1) and the oxygen atom (at C3).
Outcome: Bromination occurs almost exclusively at the C6 position , which is para to the C3 oxygen and sterically accessible. Following IUPAC renumbering rules for the product, this C6 position becomes C2, yielding the 2-bromo-4,5-methylenedioxy isomer.
Preparation: Dissolve 1.0 equivalent of 3-(3,4-methylenedioxyphenyl)propionic acid in glacial acetic acid under a nitrogen atmosphere. Causality: Acetic acid acts as a polar protic solvent that stabilizes the Wheland intermediate, accelerating the electrophilic substitution.
Electrophile Addition: Cool the reaction to 0–5 °C. Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 30 minutes. Causality: Maintaining low temperatures prevents over-bromination and oxidative side reactions.
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane/Ethyl Acetate 7:3).
Workup: Pour the mixture into ice-cold distilled water. The brominated product will precipitate, while the succinimide byproduct remains dissolved in the aqueous phase. Filter, wash with cold water, and recrystallize from ethanol.
Analytical Validation (Self-Validating System)
To mathematically prove the regiochemistry without relying solely on MS, use ¹H NMR spectroscopy .
Precursor State: The starting material exhibits an ABX spin system for the aromatic protons (ortho and meta couplings).
Product State: By substituting the C6 proton with bromine, the only remaining aromatic protons are at C3 and C6 (in the new numbering). Because these protons are para to each other, they cannot undergo ortho-coupling. The ¹H NMR spectrum will self-validate the success of the reaction by displaying two distinct singlets in the aromatic region (typically between 6.7 and 7.1 ppm). If doublets are observed, the bromination occurred at the wrong position.
Downstream Applications in Drug Development
The bifunctionality of this molecule makes it a privileged scaffold in medicinal chemistry, particularly for synthesizing rigid polycyclic frameworks.
The propionic acid side chain can be cyclized onto the aromatic ring to form a 5-membered cyclopentanone ring. Because the C2 position is blocked by bromine, cyclization is forced to occur at the C6 position. This yields 4-bromo-6,7-methylenedioxy-1-indanone , a highly sought-after intermediate for synthesizing conformationally restricted analogs of biologically active alkaloids.
Protocol 2: Indanone Cyclization Workflow
Activation: Suspend the brominated acid in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by 1.5 equivalents of Oxalyl Chloride at 0 °C. Stir until gas evolution ceases, then concentrate to yield the highly electrophilic acid chloride.
Cyclization: Dissolve the acid chloride in anhydrous DCM and cool to 0 °C. Add 1.2 equivalents of anhydrous Aluminum Chloride (AlCl₃). Causality: The Lewis acid coordinates with the chloride, generating a powerful acylium ion that attacks the adjacent C6 aromatic carbon, forcing ring closure.
Quenching: Pour over crushed ice and 1M HCl to decompose the aluminum complex. Extract the organic layer, dry over MgSO₄, and evaporate to isolate the indanone.
Fig 2: Downstream synthetic applications in alkaloid drug development.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12222648, 3-(6-bromo-1,3-benzodioxol-5-yl)propanoic acid". PubChem, [Link].
Protocols & Analytical Methods
Method
Step-by-step synthesis procedure for 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid
Application Note: Synthesis and Characterization of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic Acid Executive Summary & Scope This application note details the regioselective bromination of 3-(3,4-methylenedioxyphenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Characterization of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic Acid
Executive Summary & Scope
This application note details the regioselective bromination of 3-(3,4-methylenedioxyphenyl)propionic acid to synthesize 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS 56920-74-2). This compound serves as a critical intermediate in the development of pharmacological standards, specifically for the study of substituted phenethylamines and their metabolic pathways.
The protocol utilizes a standard electrophilic aromatic substitution (EAS) mechanism, leveraging the directing effects of the methylenedioxy moiety to achieve high regiochemical purity. This guide is intended for researchers and drug development professionals operating within compliant laboratory environments.
Scientific Principles & Reaction Design
2.1 Mechanistic Insight
The synthesis relies on the bromination of the electron-rich aromatic ring of 3-(3,4-methylenedioxyphenyl)propionic acid.
Substrate Activation: The 3,4-methylenedioxy group strongly activates the benzene ring towards electrophilic attack.
Regioselectivity: The propionic acid side chain (at position 1) is weakly activating and ortho/para directing. The alkoxy groups (at 3 and 4) are strongly activating and ortho/para directing.
The position para to the oxygen at C3 (position 6) is sterically accessible and electronically favored (ortho to the alkyl chain, para to an oxygen).
This yields the 6-bromo isomer, which is systematically numbered as the 2-bromo isomer relative to the propionic acid chain in the product (3-(2-bromo-4,5...)).
2.2 Critical Process Parameters (CPPs)
Temperature Control: The reaction is exothermic. Maintaining the temperature below 20°C is critical to prevent poly-bromination or oxidative degradation of the methylenedioxy ring.
Solvent Selection: Glacial acetic acid is chosen for its ability to solubilize the starting material while moderating the reactivity of bromine, ensuring a controlled reaction rate.
Experimental Protocol
Materials & Reagents
Reagent / Solvent
CAS Number
Role
Purity / Grade
3-(3,4-Methylenedioxyphenyl)propionic acid
2815-95-4
Substrate
>98%
Bromine ()
7726-95-6
Reagent
Reagent Grade
Glacial Acetic Acid
64-19-7
Solvent
ACS Reagent
Water ()
7732-18-5
Quench
Deionized
Safety & Hazard Analysis
Bromine: Highly corrosive and toxic. Causes severe burns.[1] Must be handled in a functioning fume hood with appropriate PPE (nitrile/neoprene gloves, face shield).
Acetic Acid: Corrosive and flammable.
Protocol Status: This procedure must be performed in a designated chemical synthesis laboratory.
Step-by-Step Synthesis Procedure
Step 1: Solubilization
Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.
Charge the flask with 19.4 g (100 mmol) of 3-(3,4-methylenedioxyphenyl)propionic acid.
Add 100 mL of glacial acetic acid.
Stir at room temperature until the solid is completely dissolved.
Cool the solution to 10–15°C using an ice-water bath.
Step 2: Bromination
Prepare a solution of 16.0 g (5.2 mL, 100 mmol) of elemental bromine in 20 mL of glacial acetic acid.
Transfer this solution to the addition funnel.
Dropwise Addition: Add the bromine solution to the stirred reaction mixture over a period of 30–45 minutes .
Note: Monitor the internal temperature; do not allow it to exceed 20°C.
Observation: The red color of bromine should dissipate rapidly upon contact with the solution, indicating consumption.
After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 60 minutes . A precipitate may begin to form.
Step 3: Quenching and Isolation
Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.
Stir the aqueous suspension for 30 minutes to ensure all acetic acid is diluted and the product is fully precipitated.
Filtration: Collect the solid by vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake with three portions of cold water (3 x 50 mL) to remove residual acid and traces of bromine.
Step 4: Purification
Transfer the crude solid to a flask for recrystallization.
Recrystallization: Dissolve the solid in a minimum amount of hot dilute acetic acid (or ethanol/water mixture).
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C to maximize recovery.
Filter the purified crystals and dry in a vacuum desiccator over
or KOH pellets until a constant weight is achieved.
Soluble in ethanol, DMSO; sparingly soluble in water
Process Visualization (Workflow)
The following diagram illustrates the logical flow of the synthesis and safety checkpoints.
Figure 1: Step-by-step process flow for the regioselective bromination synthesis.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329764076, 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid. Retrieved from [Link]
Application Note: Chemoselective Hydrogenation Protocols for 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid
Executive Summary This application note details high-fidelity protocols for the reduction of 3-(2-Bromo-4,5-methylenedioxyphenyl)acrylic acid to 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2). The s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details high-fidelity protocols for the reduction of 3-(2-Bromo-4,5-methylenedioxyphenyl)acrylic acid to 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2).
The synthesis of this intermediate presents a classic chemoselectivity challenge: reducing the
-unsaturated alkene without cleaving the labile aryl-bromide bond (hydrodehalogenation). Standard hydrogenation conditions (e.g., Pd/C under ) frequently result in significant formation of the des-bromo impurity, 3-(3,4-methylenedioxyphenyl)propionic acid, rendering the batch unsuitable for downstream pharmaceutical coupling.
This guide provides three distinct protocols ranging from homogeneous catalysis (high selectivity) to scalable heterogeneous methods, ensuring >98% chemoselectivity.
Critical Analysis: The Chemoselectivity Challenge
The reduction of the olefinic bond competes directly with the oxidative addition of the metal catalyst into the Carbon-Bromine bond.
Mechanistic Pathway Analysis
The following diagram illustrates the competing reaction pathways. The goal is to maximize Pathway A while completely suppressing Pathway B.
Figure 1: Competing reaction pathways. Pathway A is the desired route. Pathway B represents the critical failure mode caused by non-selective catalysts like unpoisoned Palladium.
Rationale: Rhodium(I) complexes are sterically bulky and electronically less prone to oxidative addition into aryl-halide bonds compared to Palladium(0). This method offers the highest purity profile.
Degassing: Dissolve the substrate in anhydrous THF or Benzene/Ethanol mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Oxygen oxidizes the phosphine ligands, deactivating the catalyst).
Catalyst Addition: Add Wilkinson's catalyst (2-5 mol%) under a counter-flow of Argon. The solution should turn a deep red/orange color.
Hydrogenation:
Evacuate the flask and backfill with Hydrogen gas (repeat 3 times).
Maintain a static atmosphere of Hydrogen (balloon pressure) at Room Temperature (20-25°C).
Note: Do not heat above 40°C, as this increases the risk of Rhodium leaching or dehalogenation.
Monitoring: Monitor via TLC or HPLC after 4 hours. The reaction is typically complete within 6-12 hours.
Work-up:
Concentrate the solvent in vacuo.
Catalyst Removal: Dissolve the residue in minimal Ethyl Acetate and filter through a short pad of silica gel or Celite to trap the Rhodium complex.
Evaporate the filtrate to obtain the off-white solid product.
Rationale: For larger scales (>50g), homogeneous catalysts are expensive and difficult to remove. Sulfided Platinum (Pt(S)/C) is a "poisoned" catalyst where sulfur occupies the highly active sites responsible for hydrogenolysis (C-Br cleavage), leaving the sites for alkene hydrogenation active.
) is a transient reducing agent generated in situ. It reduces symmetrical -bonds (C=C, N=N) via a concerted mechanism that is strictly incapable of breaking C-Halogen bonds. This guarantees 100% chemoselectivity.
Dilute with water and acidify with 1M HCl to pH ~3.
Extract with Ethyl Acetate (3x).
Wash organic layer with brine, dry over
, and concentrate.
Quality Control & Troubleshooting
Analytical Markers
To validate the protocol, you must confirm the absence of the "Des-bromo" impurity.
Target Molecule (
NMR): Look for the ABX or system of the ethyl side chain ( 2.6 - 3.0 ppm) and the singlet aromatic protons of the piperonyl ring. The integration must match 2 aromatic protons.
Impurity (Des-bromo): If dehalogenation occurs, the aromatic region will show a complex coupling pattern (ABX) for the 3,4-methylenedioxy phenyl group (3 protons instead of 2).
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Presence of Des-bromo impurity
Catalyst too active (Pd) or Temp too high
Switch to Protocol A or C. If using B, lower temp to 0°C.
Incomplete Conversion
Poisoned catalyst or old reagents
Increase pressure (Protocol B) or add fresh TSH (Protocol C).
Product is colored (Red/Brown)
Residual Rhodium or Iodine traces
Pass through activated charcoal or silica plug.
References
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Wilkinson's Catalyst Specificity
Osborn, J. A., et al. (1966). "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I)". Journal of the Chemical Society A. Link
Wu-Wong, J. R., et al. (1996). "Identification and Characterization of Atrasentan". Journal of Medicinal Chemistry, 39(10). (Describes reduction of similar brominated piperonyl acrylic acids). Link
Diimide Reduction Methodology
Pasto, D. J., & Taylor, R. T. (1991). "Reduction with Diimide". Organic Reactions.[4][5][6][7][8] Link
Transfer Hydrogenation of Cinnamic Acids
Taleb, B., et al. (2025).[4] "Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid". Chemical Methodologies. Link
Application Note: Strategic Cyclization Protocols for 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid
Executive Summary This Application Note details the intramolecular cyclization of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2). This substrate is a critical "privileged scaffold" precursor used in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details the intramolecular cyclization of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2). This substrate is a critical "privileged scaffold" precursor used in the synthesis of isoquinoline alkaloids, MDMA derivatives, and bioactive indanones.
The presence of the bromine atom at the ortho position (C2) relative to the propionic acid side chain presents a unique bifurcation in synthetic strategy. Researchers must choose between two distinct protocols based on the desired pharmacophore:
Friedel-Crafts Acylation (Retentive Cyclization): Retains the bromine atom, utilizing the open C6 position for ring closure. Yields 4-bromo-6,7-methylenedioxy-1-indanone .
Parham Cyclization (Substitutive Cyclization): Utilizes Lithium-Halogen exchange to close the ring at the C2 position, removing the bromine. Yields 5,6-methylenedioxy-1-indanone .
This guide provides validated protocols for both pathways, emphasizing regiochemical control and operational safety.
Chemical Context & Substrate Analysis[1][2][3][4][5][6][7]
The starting material, 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid, contains three distinct functional motifs that dictate reactivity:
Propionic Acid Tail: The electrophilic handle (after activation).
Methylenedioxy Ring: A strongly electron-donating group that activates the aromatic ring, directing electrophilic substitution ortho or para to the oxygens.
Aryl Bromide (C2): A steric blocker for standard cyclization but a reactive handle for lithiation.
The Regiochemistry Dilemma
In a standard Friedel-Crafts reaction, the ring closure prefers the position ortho to the alkyl side chain.
Position 2 (Ortho): Blocked by Bromine.
Position 6 (Ortho): Open and activated by the methylenedioxy ether oxygen at C5.
Therefore, standard acid-mediated cyclization forces the formation of the 6,7-methylenedioxy isomer, retaining the bromine at position 4 of the indanone. To access the symmetrical 5,6-methylenedioxy isomer, one must bypass the steric block via lithiation (Parham Cyclization).
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (SiO2, Hexane:EtOAc 8:2).
Expected Yield: 75-85%
Key Insight: The bromine atom remains intact. The cyclization occurs at the sterically accessible C6 position, resulting in the "crowded" 6,7-methylenedioxy substitution pattern [1, 2].
Protocol B: Parham Cyclization (Substitutive)
Target Product: 5,6-methylenedioxy-1-indanone
Mechanism: Lithium-Halogen Exchange followed by Intramolecular Acylation.
Reagents & Materials[2][3][4][6][7][8][9][10]
Substrate: N-methoxy-N-methyl-3-(2-bromo-4,5-methylenedioxyphenyl)propanamide (Weinreb Amide derivative of the starting acid).
Note: While the free acid can be used with 2.2 equiv of base, the Weinreb amide provides superior yields and cleaner reaction profiles.
n-Butyllithium (
-BuLi): 1.1 equiv (2.5 M in hexanes)
THF: Anhydrous, freshly distilled or from solvent system.
Ammonium Chloride (
): Saturated aqueous solution.
Step-by-Step Methodology
Pre-cursor Synthesis (Weinreb Amide Formation):
React the starting acid with N,O-dimethylhydroxylamine hydrochloride, EDC, and HOBt in DCM to generate the Weinreb amide. Isolate and dry thoroughly.
Lithium-Halogen Exchange:
Dissolve the Weinreb amide (5 mmol) in 50 mL anhydrous THF.
Cool the solution to -78°C (Dry ice/Acetone bath).
Critical Step: Add
-BuLi (5.5 mmol) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Maintain internal temperature below -70°C.
Mechanism:[2][3][4] The Bromine at C2 is exchanged for Lithium. The Weinreb amide prevents immediate over-reaction or ketone attack, stabilizing the tetrahedral intermediate.
Cyclization:
Stir at -78°C for 30 minutes.
Allow the reaction to warm slowly to 0°C over 2 hours. The intramolecular attack occurs during this warming phase.
Expected Yield: 65-75%
Key Insight: This method removes the bromine atom. Because the lithium species is generated specifically at C2, the ring closes at C2, resulting in the symmetrical 5,6-methylenedioxy-1-indanone [3, 4].
Comparative Analysis & Decision Matrix
Feature
Friedel-Crafts (Protocol A)
Parham Cyclization (Protocol B)
Primary Reagents
,
-BuLi, THF
Reaction Type
Electrophilic Aromatic Substitution
Nucleophilic Acyl Substitution
Fate of Bromine
Retained (Product is brominated)
Lost (Product is de-brominated)
Regioselectivity
Closes at C6 (Steric control)
Closes at C2 (Lithium-specific)
Product Scaffold
4-Bromo-6,7-methylenedioxy-1-indanone
5,6-methylenedioxy-1-indanone
Operational Risk
Moisture sensitivity, HCl gas evolution
Pyrophoric reagents (-BuLi), Cryogenic
Pathway Visualization
The following diagram illustrates the divergent pathways dictated by the choice of reagent.
Caption: Divergent synthesis pathways for 2-bromo-4,5-methylenedioxy substrates. Path A retains the halogen; Path B utilizes it for regiocontrol.
References
Organic Chemistry Portal. (2024). Synthesis of Indanones via Metal-Mediated Cyclization. Retrieved from [Link]
Application Note: Chemoselective Reduction of 3-(2-Bromo-4,5-methylenedioxyphenyl)acrylic acid
-unsaturated alkene in the presence of an aryl bromide and methylenedioxy motif. Executive Summary The reduction of 3-(2-Bromo-4,5-methylenedioxyphenyl)acrylic acid to its corresponding propanoic acid derivative is a piv...
Author: BenchChem Technical Support Team. Date: March 2026
-unsaturated alkene in the presence of an aryl bromide and methylenedioxy motif.
Executive Summary
The reduction of 3-(2-Bromo-4,5-methylenedioxyphenyl)acrylic acid to its corresponding propanoic acid derivative is a pivotal step in the synthesis of tetrahydroisoquinoline alkaloids and phosphodiesterase inhibitors (e.g., Tadalafil analogs).
The core challenge in this transformation is chemoselectivity . Standard catalytic hydrogenation methods (e.g., Pd/C under
) frequently result in hydrodebromination (cleavage of the C-Br bond), yielding the des-bromo impurity which is often inseparable by crystallization. Furthermore, the methylenedioxy ring is sensitive to harsh Lewis acids or extreme reductive conditions.
This guide details two validated protocols designed to exclusively reduce the alkene while preserving the aryl bromide:
Scalable Heterogeneous Catalysis: Using Sulfided Platinum on Carbon (Pt(S)/C).
Laboratory-Scale Chemical Reduction: Using Diimide generated in situ.
Mechanistic Analysis & Chemoselectivity
The substrate contains three reducible functionalities: the carboxylic acid (resistant to mild reduction), the aryl bromide (labile to Pd/H2), and the target
-unsaturated alkene.
Chemoselectivity Landscape
Target: Reduction of C=C bond (
).
Risk: Oxidative addition of metal catalyst into Ar-Br bond (
for C-Br cleavage on Pd surfaces).
Solution: Use of a "poisoned" catalyst (sulfided) or a non-metallic reducing agent (Diimide).
Figure 1: Reaction pathways highlighting the chemoselectivity required to avoid hydrodebromination.
Best for: Scale-up (>10g), Process Chemistry, High Throughput.
This method utilizes Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modifies the electronic properties of the platinum surface, effectively "poisoning" the catalyst against the high-energy oxidative addition required to break the C-Br bond, while retaining sufficient activity to hydrogenate the alkene.
Reagents & Materials
Reagent
Equiv/Loading
Role
Substrate
1.0 equiv
Starting Material
5% Pt(S)/C
2-5 wt%
Selective Catalyst
THF or EtOAc
Solvent (10V)
Solubilizes substrate
Hydrogen ()
3-5 bar
Reductant
Step-by-Step Procedure
Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), charge the substrate (e.g., 10.0 g).
Solvation: Add Tetrahydrofuran (THF) or Ethyl Acetate (100 mL). Note: Avoid MeOH if transesterification is a risk, though usually safe for free acids.
Catalyst Charge: Add 5% Pt(S)/C (0.2 g to 0.5 g). Safety: Add catalyst under inert nitrogen flow to prevent ignition of solvent vapors.
Inerting: Purge the vessel 3 times with Nitrogen (
) to remove oxygen.
Hydrogenation: Pressurize to 3 bar (45 psi) with Hydrogen (
).
Reaction: Stir vigorously (800+ rpm) at 25°C - 35°C .
Critical Control: Do not exceed 50°C. Higher temperatures increase the risk of debromination even with sulfided catalysts.
Monitoring: Monitor H2 uptake. Reaction typically completes in 2-4 hours. Check by HPLC (see Section 5).
Workup:
Vent H2 and purge with N2.
Filter the mixture through a Celite pad to remove the catalyst.
Concentrate the filtrate under reduced pressure to yield the off-white solid product.
Protocol B: Diimide Reduction (Lab Scale / High Selectivity)
Best for: Small scale (<5g), preservation of very sensitive groups, no autoclave required.
Diimide (
) is a transient reducing agent generated in situ. It reduces symmetrical -bonds (C=C, N=N) via a concerted synchronous mechanism but is inert toward polarized bonds like C-Br, C=O, or . This guarantees 100% chemoselectivity regarding the bromine.
Reagents & Materials
Reagent
Equiv
Role
Substrate
1.0 equiv
Starting Material
p-Toluenesulfonylhydrazide (TSH)
2.5 - 3.0 equiv
Diimide Precursor
Sodium Acetate (NaOAc)
3.0 equiv
Base (Promoter)
THF / Water
1:1 Mixture
Solvent System
Step-by-Step Procedure
Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.
Charging: Add the substrate (1.0 g, 3.69 mmol) and THF (15 mL). Stir until dissolved.
Buffer: Add water (15 mL) and Sodium Acetate (0.9 g, 11 mmol).
Figure 2: Workflow for the chemical generation of Diimide and subsequent reduction.
Analytical Controls & Specifications
To ensure the integrity of the protocol, the following analytical parameters should be used to validate the product and quantify the critical "Des-bromo" impurity.
Detection: UV at 230 nm (C=O absorption) and 280 nm (Aromatic).
Retention Time Logic:
Des-bromo Impurity: Elutes earlier than product (more polar).
Product: Target peak.
Starting Material: Elutes later (conjugated system interacts stronger with C18).
Specification Targets
Parameter
Acceptance Criteria
Appearance
White to Off-white powder
Purity (HPLC)
> 98.0%
Des-bromo Impurity
< 0.5%
Starting Material
< 0.5%
Melting Point
138 - 143 °C [Ref 1]
References
Product Characterization & Properties
Sigma-Aldrich. 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid. CAS 56920-74-2.
Catalytic Hydrogenation of Halo-Aromatics
M. A. R.[5] Meier, et al. Selective Catalytic Hydrogenation of Halo-Aromatics.
Context: Sulfided Platinum (Pt(S)/C)
Diimide Reduction Methodology:
Pasto, D. J., & Taylor, R. T. Reduction with Diimide. Organic Reactions.
Context: Mechanistic basis for the chemoselective reduction of C=C bonds in the presence of halogens.
General Synthesis of Phenylpropanoic Acids
Organic Syntheses, Coll.[6] Vol. 1, p. 131. Preparation of beta-bromopropionic acid derivatives.
Disclaimer: These protocols are for research purposes. Always consult Safety Data Sheets (SDS) for 3-(2-Bromo-4,5-methylenedioxyphenyl)acrylic acid and reagents before handling. Brominated aromatics and hydrazine derivatives (TSH) can be toxic/sensitizers.
Improving low yields in the synthesis of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid
Case ID: SYN-BR-MDPPA-001 Subject: Optimization of Yield and Chemoselectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Diagnostic Matrix Before altering your protocol, ident...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: SYN-BR-MDPPA-001
Subject: Optimization of Yield and Chemoselectivity
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Diagnostic Matrix
Before altering your protocol, identify the specific failure mode using the observations below.
Symptom
Probable Cause
Technical Intervention
Product is Des-bromo (Debrominated)
Catalytic Hydrogenation (H₂/Pd) cleaved the Ar-Br bond.
CRITICAL: Switch to Diimide reduction or Zn/AcOH.
Low Conversion in Step 1
Regioisomer formation during bromination of piperonal.
Control temperature (<0°C) and solvent polarity.
Polymerization / Tarry Residue
Acid-catalyzed ring-opening of the methylenedioxy bridge.
Avoid strong mineral acids (HCl/H₂SO₄) at high temps.
Incomplete Condensation
Knoevenagel equilibrium reversal or wet solvents.
Use Dean-Stark trap or molecular sieves; switch to Doebner modification.
The Synthetic Workflow & Logic
The synthesis of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid presents a classic "chemoselectivity paradox." You must reduce an alkene (cinnamic acid derivative) without touching the aryl bromide or the acid-sensitive methylenedioxy ring.
Visualizing the Pathway
The following diagram outlines the optimized route and identifies the "Yield Killers" (Red Nodes).
Caption: Optimized synthetic pathway highlighting the critical divergence at the reduction step where standard hydrogenation causes product loss.
Detailed Troubleshooting & Protocols
Phase 1: The Precursor (6-Bromopiperonal)
Q: My yield is low because I am getting a mixture of isomers. How do I fix this?
Technical Insight:
Direct bromination of piperonal is an Electrophilic Aromatic Substitution (EAS). The methylenedioxy group is strongly activating and ortho/para directing. However, the aldehyde is meta directing. The 6-position is mutually reinforced by both groups, but over-bromination (dibromo species) or ipso-substitution can occur if the reaction is too hot.
Optimized Protocol:
Solvent: Use Acetic Acid (AcOH) . It moderates the reactivity of bromine compared to chlorinated solvents.
Temperature: Maintain 0°C to 5°C . Do not allow exotherms.
Reagent: Add Bromine (1.05 eq) dropwise as a solution in AcOH.
Quench: Pour into ice water. The product should precipitate.[1][2][3] Recrystallize from Ethanol/Water to remove the 2-bromo isomer (minor) or dibromo impurities.
Phase 2: The Carbon Chain (Knoevenagel Condensation)
Q: The reaction stalls, or I struggle to isolate the acrylic acid intermediate.
Technical Insight:
You are likely using the standard Knoevenagel conditions (ethanol/piperidine) which yields the ester or requires a separate hydrolysis/decarboxylation step. The Doebner Modification is superior here because it performs the condensation and decarboxylation in one pot, driving the equilibrium forward by the loss of CO₂.
Solvent/Base: Pyridine (solvent) with catalytic Piperidine (0.1 eq).
Conditions: Reflux (100–115°C) for 2–4 hours until CO₂ evolution ceases.
Workup: Pour into cold dilute HCl (to neutralize pyridine). The solid acrylic acid precipitates.
Note: The trans-isomer is thermodynamically favored and precipitates readily.
Phase 3: The Critical Reduction (The Yield Killer)
Q: I used H₂/Pd-C and my mass spec shows M-79/81 (loss of Bromine). Why?
Technical Insight:
This is the most common failure point. Palladium on Carbon (Pd/C) is an excellent catalyst for hydrodehalogenation . In the presence of H₂, it will cleave the aromatic C-Br bond almost as fast as it reduces the alkene.
The Solution: Diimide Reduction
Diimide (
) is a transient reducing agent that reduces symmetrical multiple bonds (C=C, N=N) but is inert toward polar functional groups like nitro, cyano, and crucially, aryl halides .
Protocol: Diimide Reduction (In Situ Generation)
Reference Grounding: This method avoids the toxicity of Sodium Amalgam (Na/Hg) cited in older literature [1].
The p-toluenesulfinic acid byproduct is water-soluble (as a salt) or can be removed by washing with mild bicarbonate.
Alternative Method: Zn / Acetic Acid
If TSH is unavailable, Zinc dust in Acetic Acid is a viable alternative that generally spares aryl bromides under mild conditions, though it can be messier to work up due to zinc salts.
Quantitative Data Summary
Variable
Standard Method (Yield)
Optimized Method (Yield)
Key Improvement Factor
Step 1: Bromination
65-70% (CHCl₃)
85-90% (AcOH, 0°C)
Regiocontrol; suppression of dibromo- byproduct.
Step 2: Condensation
50-60% (Ethanol/Base)
80-85% (Pyridine/Malonic)
Doebner modification drives reaction via -CO₂.
Step 3: Reduction
<30% (H₂/Pd-C)*
90-95% (Diimide)
Chemoselectivity. Prevents debromination.
Overall Yield
~10-15%
~60-70%
*Note: The "yield" for H₂/Pd-C refers to the desired bromo-product. The actual mass recovery is high, but it is the wrong molecule (des-bromo).
References
Perkin, W. H., & Robinson, R. (1908). The synthesis of brazilin and haematoxylin and their derivatives. Journal of the Chemical Society, Transactions, 93, 489-517. (Foundational chemistry for piperonyl acrylic acid derivatives). Link
Pasto, D. J., & Taylor, R. T. (1991). Reduction with Diimide. Organic Reactions, 40, 91-155. (Authoritative review on chemoselective diimide reduction). Link
Organic Syntheses. (1940). 3,4-Methylenedioxycinnamic Acid. Org.[5][7][8] Synth. 20,[7] 66. (Standard protocol for the Knoevenagel condensation of piperonal). Link
Hünig, S., Müller, H. R., & Thier, W. (1965). The Chemistry of Diimide. Angewandte Chemie International Edition, 4(4), 271-280. (Mechanistic grounding for the selectivity of diimide towards C=C over C-Br). Link
Purification techniques for removing impurities from 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid
Welcome to the Technical Support Center for the isolation and purification of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2). As a Senior Application Scientist, I frequently see researchers struggle...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2).
As a Senior Application Scientist, I frequently see researchers struggle with the purification of functionalized phenylpropionic acids. The core challenge with this specific compound lies in balancing the chemical stability of the electron-rich methylenedioxy ring against the rigorous conditions required to remove structural isomers and over-brominated byproducts.
This guide is designed to provide you with field-proven, self-validating methodologies. By understanding the mechanistic causality behind each step, you can reliably achieve the ≥97% purity standard required for downstream drug development and analytical applications[1].
Part 1: Troubleshooting & FAQs
Q1: My isolated yield is low, and the product melts below the expected 138–143 °C range. What is the issue?Diagnosis: A depressed melting point indicates the presence of impurities—most commonly positional isomers (e.g., 6-bromo-3,4-methylenedioxyphenylpropionic acid) or unreacted starting material[1].
Causality: The methylenedioxy oxygens strongly activate the aromatic ring, directing electrophilic attack. If the bromination does not reach 100% conversion, the unreacted starting material will co-crystallize with your product due to their nearly identical polarities.
Resolution: Ensure you are using a strictly controlled slight excess of your brominating agent (e.g., 1.05 eq of N-Bromosuccinimide)[2]. To fix a contaminated batch, utilize the differential solubility recrystallization protocol (Protocol B) below, as the target isomer packs more efficiently into the crystal lattice, allowing impurities to remain solvated.
Q2: During the bromination reaction, my mixture turned black and NMR showed a loss of the methylenedioxy protons (~6.0 ppm). What happened?Diagnosis: Acid-catalyzed cleavage of the methylenedioxy ring.
Causality: The 4,5-methylenedioxy ring is essentially an acetal. Under harsh Lewis or Brønsted acidic conditions (such as the HBr generated when using molecular Br₂ without a proton scavenger), the ring hydrolyzes into a catechol derivative and formaldehyde[3]. Catechols rapidly oxidize in air to form highly colored, dark quinones.
Resolution: Switch to a milder brominating agent like NBS in a polar aprotic solvent. If degradation has already occurred, the catechol impurities can be removed via an aqueous wash, though severe degradation usually requires restarting the synthesis.
Acid-catalyzed degradation pathway of the methylenedioxy ring.
Q3: How can I selectively remove non-acidic impurities (like unreacted NBS or succinimide) from my crude mixture?Diagnosis: Neutral/basic impurity contamination.
Causality: 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid contains a carboxylic acid moiety (pKa ~4.5). By manipulating the pH of the surrounding medium, we can force the target molecule to transition between an organic-soluble neutral state and a water-soluble ionized state.
Resolution: Implement Protocol A (Acid-Base Extraction). This is a self-validating step: if your product successfully migrates into the basic aqueous phase and precipitates upon acidification, you have chemically verified the integrity of the carboxylic acid functional group.
Part 2: Quantitative Data & Impurity Profiling
To effectively purify your compound, you must understand the physicochemical differences between the target and its common impurities.
This protocol exploits the carboxylic acid moiety to strip away neutral impurities, organic-soluble byproducts, and residual starting materials that lack acidic protons.
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
Basic Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8). Gently shake and vent. The target molecule will deprotonate and migrate to the aqueous layer as a sodium carboxylate salt.
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
Organic Wash: Wash the retained organic layer with one more portion of NaHCO₃ to ensure complete extraction. Combine the aqueous layers. Discard the organic layer containing neutral impurities.
Acidification (Self-Validation): Place the combined aqueous layers in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches ~2 (verify with pH paper). A thick white/off-white precipitate should immediately form, validating the presence of your target acid.
Recovery: Extract the acidified aqueous layer with fresh EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure product.
Acid-base extraction workflow for isolating the target carboxylic acid.
Protocol B: Recrystallization for Isomeric Purity
To separate the target 2-bromo isomer from minor positional isomers, we use a mixed-solvent recrystallization. The addition of a non-polar anti-solvent (Hexanes) drops the dielectric constant of the medium, forcing the highly planar target molecule to crystallize while slightly different geometries remain solvated.
Initial Dissolution: Place the semi-pure solid in a clean Erlenmeyer flask. Add a minimum volume of boiling EtOAc just until the solid fully dissolves.
Anti-Solvent Addition: Remove from heat. Slowly add hot Hexanes dropwise while swirling until the solution becomes persistently cloudy (the saturation point).
Clarification: Add 1-2 drops of boiling EtOAc until the solution just clears.
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature undisturbed. Rapid cooling traps impurities in the crystal lattice; slow cooling ensures high isomeric purity.
Maximum Yield: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes.
Isolation: Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold hexanes. Dry in a vacuum oven at 40 °C overnight.
Validation: Take a melting point of the dried crystals. A sharp melt at 138–143 °C confirms successful purification[1].
References
ChemRxiv. (2021). Additive Free Aromatic Bromination in Flow. Retrieved from[Link][2]
PubMed Central (PMC). (2019). Aromatic Bromination Abolishes the Psychomotor Features and Pro-social Responses of MDMA (“Ecstasy”) in Rats and Preserves Affinity for the Serotonin Transporter (SERT). Retrieved from [Link][3]
Technical Support Center: Optimizing Crystallization of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid
Welcome to the technical support guide for the recovery and purification of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid. This resource is designed for researchers, chemists, and pharmaceutical development professi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the recovery and purification of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid. This resource is designed for researchers, chemists, and pharmaceutical development professionals to address common challenges and provide robust, field-tested solutions for optimizing crystallization processes. As Senior Application Scientists, we ground our recommendations in fundamental chemical principles to ensure both success and reproducibility in your work.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid that influence solvent selection?
A1: Understanding the molecule's structure is the cornerstone of designing an effective crystallization strategy. The target compound, with a molecular weight of 273.08 g/mol and a melting point range of 138-143 °C, possesses distinct regions that dictate its solubility.
Polar Carboxylic Acid Group (-COOH): This functional group is capable of strong hydrogen bonding (both as a donor and acceptor) and imparts significant polarity. This suggests solubility in polar protic solvents like alcohols and to some extent, water.[1][2]
Aromatic Ring System with Bromo and Methylenedioxy Substituents: This large, rigid, and relatively nonpolar moiety reduces overall solubility in highly polar solvents like water but promotes solubility in organic solvents with some aromatic character or moderate polarity.
Propionic Acid Side Chain: The flexible three-carbon chain adds a minor nonpolar characteristic.
The ideal solvent will therefore need to balance these competing features—typically a solvent of intermediate polarity or a carefully chosen solvent/anti-solvent system.
Q2: What is the fundamental principle of a good crystallization solvent for this compound?
A2: The perfect solvent is one in which the compound is highly soluble at an elevated temperature (e.g., the solvent's boiling point) but sparingly soluble at lower temperatures (e.g., room temperature or 0-4 °C).[3] This temperature-dependent solubility differential is what drives the recovery of the compound as a crystalline solid upon cooling, leaving impurities behind in the solution (the "mother liquor").
Q3: Should I use a single solvent or a mixed solvent system?
A3: This depends entirely on the results of your solvent screening.
Single Solvent: A single-solvent system is often preferred for its simplicity and ease of recovery. If you can find a solvent that meets the criteria described in A2, this is the most straightforward approach.
Mixed Solvent System: Often, no single solvent provides the ideal solubility profile. In these cases, a mixed solvent system is highly effective.[4] This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of a "poor" or "anti-solvent" in which it is insoluble. The goal is to reach a point of slight turbidity (cloudiness) at an elevated temperature, which indicates the solution is saturated. Upon slow cooling, crystals will form. This technique offers excellent control over the crystallization process.[3]
Troubleshooting Guide & Optimization Protocols
This section addresses specific issues you may encounter during the crystallization of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid.
Problem 1: My compound has "oiled out" instead of forming crystals.
Q: I dissolved my crude product in a hot solvent, but upon cooling, it separated as a liquid layer (an oil) rather than forming solid crystals. What went wrong and how can I fix it?
A: "Oiling out" is a common problem that typically occurs for one of two reasons: the solution is too supersaturated, or the melting point of the impure solid is lower than the temperature of the solution when it becomes saturated.[5][6]
Causality & Solution Workflow:
High Degree of Supersaturation: Rapid cooling causes the compound to come out of solution too quickly for a crystal lattice to form.
Solution: Re-heat the mixture until the oil redissolves completely. Add a small additional volume (10-20%) of the hot solvent to reduce the saturation level.[5] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slow crystal growth.[3]
Presence of Impurities: Impurities can significantly depress the melting point of your compound, causing it to separate as a low-melting eutectic mixture.
Solution: If the solution has a noticeable color, consider a charcoal treatment. After dissolving the compound, cool the solution slightly, add a small amount of activated charcoal, and briefly heat it back to boiling before performing a hot filtration to remove the charcoal and adsorbed impurities.[7]
Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound.
Solution: Select a solvent with a lower boiling point. Refer to the solvent screening table below to make an alternative choice.
Problem 2: No crystals are forming, even after extended cooling.
Q: My solution is clear and has cooled to room temperature, but no crystals have appeared. What should I do?
A: This indicates that the solution is not yet saturated at the lower temperature. This can be due to using too much solvent or the compound being too soluble in the chosen solvent.
Causality & Solution Workflow:
Solution is Too Dilute: You have used an excessive amount of solvent.
Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the compound.[7] Once you observe a small amount of crystal formation or turbidity in the hot solution, add a drop or two of solvent to redissolve it and then allow it to cool again.
High Energy Barrier to Nucleation: The initial formation of a crystal seed (nucleation) is sometimes kinetically unfavorable.
Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[3]
Solution B (Seeding): If you have a pure crystal from a previous batch, add a single, tiny crystal (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.[3][7]
Compound is Too Soluble: The solvent you have chosen may be too effective, keeping the compound in solution even at low temperatures.
Solution: If you are using a single-solvent system, you can add a "poor" or "anti-solvent" dropwise to the cooled solution until it becomes persistently turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.
Problem 3: The crystal yield is very low.
Q: I successfully obtained crystals, but the final recovered mass is much lower than expected. How can I improve the yield?
A: Low yield is typically a result of either using too much solvent or incomplete crystallization.
Causality & Solution Workflow:
Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your compound remaining in the mother liquor upon cooling.
Solution: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. For future experiments, perform a careful solvent screening to determine the optimal solvent-to-solute ratio.
Insufficient Cooling: Crystallization may not be complete at room temperature.
Solution: Once the flask has cooled to room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the solution.[6]
Premature Filtration: Filtering the crystals before crystallization is complete.
Solution: Ensure you allow adequate time for cooling and crystallization. A period of 20-30 minutes at room temperature followed by 30 minutes in an ice bath is a good starting point.[5]
Second Crop Recovery: The mother liquor still contains dissolved product.
Solution: The filtrate (mother liquor) can be concentrated by boiling off a portion of the solvent and cooling again to obtain a second, though likely less pure, crop of crystals.
Experimental Protocols & Data
Data Presentation: Recommended Solvents for Screening
The following table provides a starting point for solvent selection. The goal is to find a solvent or solvent pair that provides high solubility when hot and low solubility when cold.
Solvent Class
Example Solvents
Boiling Point (°C)
Rationale & Key Considerations
Alcohols (Polar Protic)
Ethanol, Isopropanol
78, 82
Can form hydrogen bonds with the carboxylic acid group. Good general-purpose solvents for compounds with moderate polarity.[1]
Esters (Polar Aprotic)
Ethyl Acetate
77
Good balance of polarity. Can dissolve both polar and nonpolar moieties. Often used in solvent/anti-solvent pairs with hexanes.[8]
Ketones (Polar Aprotic)
Acetone
56
A strong, polar solvent. May be too effective, but useful for dissolving the crude product before adding an anti-solvent. Low boiling point makes for easy removal.[8]
Aromatics (Nonpolar)
Toluene
111
The aromatic ring can interact favorably with the phenyl ring of the target molecule. Its high boiling point allows for a large temperature gradient for crystallization.
Chlorinated (Nonpolar)
Dichloromethane
40
Often a good solvent for aromatic compounds. Its low boiling point can be a disadvantage as the solution cools too quickly.
Alkanes (Nonpolar)
Heptane, Hexane
98, 69
Likely to be poor solvents on their own but are excellent choices as anti-solvents when paired with more polar solvents like Ethyl Acetate or Acetone.[8]
Diagram: Crystallization Optimization Workflow
This diagram outlines the logical steps for developing a robust crystallization protocol for 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid.
Caption: Workflow for crystallization solvent selection and optimization.
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently test multiple solvents to find the best candidate for recrystallization.
Preparation: Place approximately 10-20 mg of your crude 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid into several small test tubes.
Room Temperature Test: To each tube, add a different candidate solvent (from the table above) dropwise, swirling after each drop, up to about 0.5 mL. Note which solvents dissolve the compound at room temperature. These are generally poor candidates for single-solvent recrystallization but may be good "good" solvents in a mixed system.
Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a hot water or sand bath.[3] Continue to add the same solvent dropwise until the solid just dissolves.
Cooling Test: Remove the tubes that formed a clear solution upon heating and allow them to cool slowly to room temperature, and then place them in an ice bath.
Observation: A good solvent is one in which the compound dissolved completely when hot but formed an abundance of crystalline solid upon cooling. An ideal result is a dense network of small, well-formed crystals.
Protocol 2: General Single-Solvent Recrystallization
Use this protocol once you have identified an effective single solvent.
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip or magnetic stir bar.
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add more hot solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.
Hot Filtration (Optional): If insoluble impurities or residual charcoal are present, perform a hot filtration. Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor to prevent premature crystallization.[3][7]
Crystallization: Cover the flask with a watch glass and allow the hot, saturated solution to cool slowly to room temperature. To promote larger crystal growth, insulate the flask.[3]
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.
Diagram: Troubleshooting Common Crystallization Issues
This flowchart provides a decision-making guide for when crystallization does not proceed as expected.
Caption: A troubleshooting decision tree for common crystallization problems.
References
Technical Support Center: Crystallization of Organometallic Carboxylic Acids. Benchchem.
Garakani, A., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Available at: [Link]
Janssen Solvent Selection in Pharmaceutical Crystallisation. Scribd. Available at: [Link]
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]
Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]
Chen, Y., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design. Available at: [Link]
Mohammed, Y. H., et al. (2017). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystals. Available at: [Link]
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Available at: [Link]
Recrystallisation. University of Calgary. Available at: [Link]
Recrystallization and Crystallization. University of California, Davis. Available at: [Link]
Recrystallization. University of California, Los Angeles. Available at: [Link]
β-BROMOPROPIONIC ACID. Organic Syntheses. Available at: [Link]
Protecting Groups for Improving Crystallinity? Reddit. Available at: [Link]
Preparation of 3-bromo-3-phenylpropanoic acid. PrepChem.com. Available at: [Link]
Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents.
Purification: How To. University of Rochester, Department of Chemistry. Available at: [Link]
Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and NMR Studies. ChemRxiv. Available at: [Link]
Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Acta Crystallographica Section E. Available at: [Link]
2-phenylpropionic acid. Organic Syntheses. Available at: [Link]
Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid. Google Patents.
3-(2-Bromophenyl)propionic acid. PubChem. Available at: [Link]
Technical Comparison Guide: NMR Characterization of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic Acid
The following guide provides a technical comparison and interpretation of the NMR spectra for 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid . It is designed for researchers synthesizing this compound as an intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a technical comparison and interpretation of the NMR spectra for 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid . It is designed for researchers synthesizing this compound as an intermediate (e.g., in isoquinoline alkaloid synthesis) who need to validate the regioselectivity of the bromination step.
Executive Summary & Structural Context
3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid is a critical synthetic intermediate. The primary analytical challenge is confirming that bromination has occurred at the C2 position (ortho to the alkyl chain) rather than the C6 position or as a mixture of isomers.
This guide compares the target molecule against its non-brominated precursor, 3-(3,4-methylenedioxyphenyl)propionic acid (Hydrocinnamic acid derivative), to establish self-validating spectral markers for quality control.
The "Regioisomer Challenge"
Precursor: Possesses three aromatic protons with an ABX or substituted AB coupling pattern.
Target (2-Br): The introduction of bromine at C2 breaks the vicinal coupling network, leaving two isolated protons (para to each other).
Diagnostic Indicator: The collapse of the aromatic region from a complex multiplet set to two distinct singlets is the primary "Go/No-Go" criterion.
Comparative Analysis: Precursor vs. Target
The following tables contrast the spectral features of the starting material and the brominated product. This comparison serves as the primary validation logic.
Exchangeable carboxylic acid proton. Broad due to H-bonding.
7.00 – 7.05
s
1H
Ar-H3
Ortho to Br and Oxygen (C4). Deshielded by Br (-I effect).[4]
6.75 – 6.85
s
1H
Ar-H6
Ortho to Alkyl and Oxygen (C5). Shielded relative to H3.
5.95 – 6.00
s
2H
-O-CH ₂-O-
Characteristic methylenedioxy singlet.
3.00 – 3.10
t
2H
Ar-CH ₂-
Benzylic methylene. Deshielded vs precursor ( 2.8) due to ortho-Br steric compression.
2.65 – 2.75
t
2H
-CH ₂-COOH
-methylene to carbonyl. Typical range for acids.
13C NMR Assignment (CDCl₃)[6]
Shift ( ppm)
Type
Assignment
Notes
178.5
C=O
-C OOH
Carbonyl carbon.
147.5
C_quat
C4 (Ar-O)
Oxygenated aromatic carbon.
147.0
C_quat
C5 (Ar-O)
Oxygenated aromatic carbon.
133.0
C_quat
C1 (Ar-Alkyl)
Ipso carbon attached to side chain.
114.5
C_quat
C2 -Br
Diagnostic: Distinctive upfield shift for C-Br in electron-rich rings.
112.8
CH
C6 -H
Aromatic methine.
109.5
CH
C3 -H
Aromatic methine.
101.8
CH₂
-O-C H₂-O-
Methylenedioxy bridge carbon.
34.5
CH₂
-C H₂-COOH
-carbon.
30.5
CH₂
Ar-C H₂-
Benzylic carbon.
Structural Assignment Logic
The following diagram details the specific correlations used to assign the aromatic protons, distinguishing H3 from H6 based on substituent effects.
Caption: Electronic influence of substituents on aromatic proton chemical shifts.
References
National Institute of Standards and Technology (NIST). 3-(3,4-Methylenedioxyphenyl)propionic acid Mass Spectrum & Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. (Context for brominated methylenedioxy phenethylamines and their spectral characteristics). Transform Press.
Technical Comparison: Reactivity & Synthetic Utility of 2-Bromo vs. Non-Brominated Methylenedioxyphenylpropionic Acids
This guide provides a technical comparison of the reactivity and synthetic utility of 3-(3,4-methylenedioxyphenyl)propionic acid versus its brominated derivative, 3-(2-bromo-4,5-methylenedioxyphenyl)propionic acid . Exec...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison of the reactivity and synthetic utility of 3-(3,4-methylenedioxyphenyl)propionic acid versus its brominated derivative, 3-(2-bromo-4,5-methylenedioxyphenyl)propionic acid .
Executive Summary
In the synthesis of indanones, isoquinolines, and complex alkaloid scaffolds, the choice between the non-brominated parent acid (Compound A ) and its 2-bromo derivative (Compound B ) dictates the synthetic strategy.
Compound A (Non-Brominated): The substrate of choice for classical Electrophilic Aromatic Substitution (EAS) . It undergoes facile intramolecular Friedel-Crafts acylation to form the indanone core.
Compound B (2-Bromo Derivative): A specialized scaffold designed for Organometallic Chemistry . The bromine atom blocks the highly reactive ortho-position, preventing standard EAS cyclization but enabling Lithium-Halogen Exchange (Parham Cyclization) and Palladium-Catalyzed Cross-Couplings .
Synthesis of 4-substituted indanones or biaryl scaffolds
Physicochemical Profile
The introduction of the bromine atom at the C2 position (ortho to the propionic acid chain) significantly alters the electronic and steric environment of the molecule.
Property
3,4-Methylenedioxyphenylpropionic Acid
2-Bromo-4,5-methylenedioxyphenylpropionic Acid
CAS Number
2815-95-4
56920-74-2
Molecular Weight
194.18 g/mol
273.08 g/mol
Electronic State
Electron-rich aromatic ring (Activated)
Deactivated at C2; Sterically hindered
pKa (Calc.)
~4.75
~4.60 (Inductive effect of Br increases acidity)
Solubility
Soluble in alcohols, EtOAc, warm water
Lipophilic; soluble in DCM, THF, Et2O
Detailed Reactivity Analysis
A. Electrophilic Aromatic Substitution (EAS) & Cyclization
The most critical divergence in reactivity occurs during intramolecular ring closure to form the indanone skeleton.
Non-Brominated Pathway (Classical):
The methylenedioxy group strongly activates the aromatic ring. The position para to the oxygen (C6) and ortho to the alkyl chain is the most nucleophilic site. Treatment with Polyphosphoric Acid (PPA) or SOCl₂/AlCl₃ generates an acylium ion which attacks C6, yielding 5,6-methylenedioxy-1-indanone in high yield (75-90%).
Brominated Pathway (Blocked):
In Compound B , the reactive C2 position (equivalent to C6 in the parent structure relative to the chain) is occupied by bromine.
Effect: The bromine atom acts as a blocking group , preventing direct Friedel-Crafts cyclization at the most favorable position.
Consequence: Attempting standard acid-mediated cyclization often leads to rearrangement, polymerization, or low yields of the sterically disfavored isomer (cyclization at C6, which is crowded and less activated).
B. Organometallic Utility: The "Killer App" for the 2-Bromo Derivative
The 2-bromo derivative is specifically engineered for Parham Cyclization and cross-coupling, accessing chemical space unreachable by the parent acid.
Parham Cyclization (Lithium-Halogen Exchange):
Treatment of Compound B with n-Butyllithium (n-BuLi) at low temperature (-78°C) effects rapid lithium-halogen exchange, generating an aryllithium species. This intermediate intramolecularly attacks the carboxylate (or in situ formed carboxylate-lithium complex), closing the ring to form the indanone.
Advantage:[2][3][4] This proceeds under basic/anionic conditions , avoiding the harsh acidic conditions of Friedel-Crafts. It allows for the synthesis of indanones that are acid-sensitive.
Palladium-Catalyzed Coupling:
The C-Br bond serves as a handle for Suzuki, Heck, or Sonogashira couplings. This allows researchers to append aryl, vinyl, or alkynyl groups before cyclizing, enabling the rapid construction of complex lignan or alkaloid precursors.
Visualizing the Divergent Pathways
The following diagram illustrates how the presence of bromine dictates the synthetic pathway.
Caption: Divergent synthetic pathways. Compound A follows the cationic Friedel-Crafts route, while Compound B utilizes anionic Lithiation or Pd-catalyzed coupling.
Experimental Protocols
Protocol A: Classical Cyclization of Non-Brominated Acid
A Senior Application Scientist's Guide to the Structural Elucidation of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid: A Comparative Analysis of X-ray Diffraction Techniques
For researchers, scientists, and drug development professionals, the precise characterization of molecular structure is a cornerstone of innovation. This guide provides an in-depth technical comparison of crystallographi...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the precise characterization of molecular structure is a cornerstone of innovation. This guide provides an in-depth technical comparison of crystallographic techniques for the analysis of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid, a compound of interest in medicinal chemistry and materials science. While a direct crystal structure determination for this specific molecule is not publicly available, this guide leverages data from a closely related analogue, 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile, and other similar phenylpropionic acid derivatives to illustrate the principles and best practices of structural analysis.
Our approach is grounded in the standards set forth by the International Union of Crystallography (IUCr), ensuring a methodology that is both scientifically rigorous and universally recognized.[1][2] We will explore the nuances of single-crystal and powder X-ray diffraction, providing the necessary experimental and theoretical framework to empower researchers in their own structural elucidation endeavors.
The Subject Molecule: Properties and Significance
3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid is a small organic molecule with potential applications in the synthesis of novel pharmaceutical compounds. Its structural features, including the brominated phenyl ring and the propionic acid moiety, make it a versatile building block.
Table 1: Physicochemical Properties of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid
Synthesis and Crystallization: A Proposed Protocol
Experimental Protocol: Synthesis
The proposed synthesis involves the hydrobromination of a suitable cinnamic acid derivative.
Caption: Proposed synthetic workflow for 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid.
Detailed Steps:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-(methylenedioxy)cinnamic acid in glacial acetic acid.
Hydrobromination: Slowly add a solution of hydrobromic acid in acetic acid to the stirred solution at room temperature.
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
Workup: Pour the reaction mixture into ice-water to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum.
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure crystals of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid.
Experimental Protocol: Crystallization for X-ray Diffraction
The quality of the crystal is paramount for successful X-ray diffraction analysis.
Caption: General workflow for obtaining single crystals suitable for X-ray diffraction.
Detailed Steps:
Solvent Screening: Test the solubility of the purified compound in a range of solvents to identify one in which it is sparingly soluble.
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
Crystal Selection: Once crystals have formed, carefully examine them under a microscope. Select a single, well-formed crystal with sharp edges and no visible defects for single-crystal X-ray diffraction analysis. For powder X-ray diffraction, the bulk crystalline material can be gently ground to a fine powder.
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard for Structural Elucidation
SC-XRD provides the most definitive and high-resolution three-dimensional structure of a molecule.[6] The analysis of a single crystal provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions.
A Case Study: 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile
The crystal structure of the closely related compound, 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile, was reported in Acta Crystallographica Section E: Structure Reports Online.[7][8] This provides an excellent comparative model.
Table 2: Crystallographic Data for 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile
From this data, we can infer that 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid would likely also crystallize in a common space group, with hydrogen bonding playing a significant role in the crystal packing, similar to what is observed in other phenylpropionic acid derivatives where carboxylic acid dimers are often formed.[4]
Powder X-ray Diffraction (PXRD): A Versatile Tool for Bulk Material Characterization
While SC-XRD provides the ultimate structural detail, obtaining suitable single crystals can be challenging.[9] Powder X-ray diffraction (PXRD) is a powerful and more routinely accessible technique for analyzing polycrystalline materials.[10] It is invaluable for phase identification, polymorphism screening, and determining the degree of crystallinity.[11]
Validating the Synthesis of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic Acid: A Comparative Guide Against Literature Standards
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2) Executive Summary The compound 3-(2-Bromo-4,5-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Compound: 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2)
Executive Summary
The compound 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid is a highly versatile building block, frequently utilized in the synthesis of complex alkaloids, natural product analogues, and advanced pharmaceutical intermediates[1]. While commercial standards are available[2], in-house synthesis from the non-brominated precursor—3-(3,4-methylenedioxyphenyl)propionic acid—is often preferred for scale-up and cost-efficiency.
This guide objectively compares an optimized, temperature-controlled synthetic protocol against classical literature methods and commercial benchmarks. By establishing a self-validating workflow grounded in mechanistic causality, we provide a robust framework for synthesizing and validating this critical intermediate to a purity of >98%.
Mechanistic Overview & Regioselectivity
The synthesis relies on an Electrophilic Aromatic Substitution (EAS) utilizing elemental bromine (
) in glacial acetic acid. The success of this reaction hinges on strict regiocontrol:
Electronic Directing Effects: The methylenedioxy group is a strong electron-donating moiety, activating the aromatic ring and directing the incoming bromonium ion to the ortho and para positions.
Steric Hindrance: The propionic acid side chain acts as a weak director but imposes significant steric bulk. Consequently, the position para to the oxygen atom and meta to the alkyl chain (the 6-position, or 2-position relative to the side chain) becomes the most electronically and sterically favored site for electrophilic attack.
Solvent Causality: Glacial acetic acid is selected over stronger Lewis acids because it acts as a mild, polar protic solvent that stabilizes the bromonium intermediate without inducing oxidative cleavage of the sensitive methylenedioxy ring.
Synthetic workflow for 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid.
Comparative Analysis of Synthetic Routes
Classical literature methods often employ direct, uncontrolled addition of bromine at room temperature, which frequently leads to over-bromination (dibromo-impurities) and lower isolated yields. Our optimized protocol introduces strict thermal control and a bisulfite quench to ensure a superior impurity profile that matches or exceeds commercial standards[2].
Table 1: Comparative Synthesis Metrics
Parameter
Classical Literature Method (Direct Br₂ at RT)
Optimized In-House Protocol (Thermal Control)
Commercial Benchmark (e.g., Sigma-Aldrich)
Yield
65 - 70%
85 - 88%
N/A
Purity (HPLC)
~92% (High dibromo impurities)
>98%
≥97%
Reaction Time
2 hours
4 hours
N/A
Appearance
Off-white to tan powder
White crystalline powder
White to off-white powder
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. In-process visual cues and chemical checkpoints ensure that the operator can verify the reaction's trajectory in real-time.
Step 1: Dissolution & Thermal Stabilization
Action: Suspend 3-(3,4-methylenedioxyphenyl)propionic acid (1.0 eq, 50 mmol) in 10 volumes of glacial acetic acid. Cool the reaction flask in an ice-water bath to 0–5 °C under a nitrogen atmosphere.
Causality: Lowering the temperature suppresses the kinetic formation of dibrominated byproducts. The nitrogen atmosphere prevents ambient moisture from interfering with the electrophilic complex.
Step 2: Controlled Electrophilic Addition
Action: Prepare a solution of elemental bromine (1.05 eq, 52.5 mmol) in 2 volumes of glacial acetic acid. Add this solution dropwise via an addition funnel over 60 minutes, maintaining the internal temperature below 10 °C.
Causality: Dropwise addition maintains a low steady-state concentration of
. This prevents runaway exothermic spikes that could lead to oxidative degradation of the methylenedioxy ring.
Step 3: Reaction Maturation & In-Process Control (IPC)
Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3 hours.
Self-Validation Check: The reaction is self-indicating. The initial deep red/brown color of the bromine solution will gradually fade to a pale orange/yellow as the electrophile is consumed by the aromatic ring.
Step 4: Quenching & Precipitation
Action: Slowly pour the reaction mixture into 500 mL of vigorously stirred ice water containing 5% (w/v) sodium bisulfite (
).
Causality: The bisulfite acts as a reducing agent, instantly converting any unreacted, oxidative
into benign, water-soluble bromide ions (). This halts the reaction precisely and forces the highly lipophilic product to precipitate as a crude solid.
Step 5: Isolation & Purification
Action: Filter the crude solid under vacuum and wash thoroughly with cold distilled water to remove residual acetic acid. Recrystallize the solid from a boiling mixture of Ethanol/Water (approx. 70:30 v/v).
Causality: The target molecule is soluble in hot ethanol. The addition of water and subsequent cooling forces the crystallization of the pure product, leaving trace polar impurities and over-brominated species dissolved in the mother liquor.
Analytical Validation (QA/QC)
To confirm that the synthesized material meets the rigorous standards required for downstream pharmaceutical applications, the isolated product must be validated against the following analytical benchmarks[2][3].
Table 2: Analytical Validation Standards
Analytical Method
Expected Result for Validated Product
Melting Point
138 - 143 °C
Mass Spectrometry (ESI-)
Exact Mass: 271.96 Da. Expected peaks: m/z 270.9 [M-H]⁻ and 272.9 [M-H]⁻ (Exhibiting the characteristic 1:1 isotopic pattern for a single Bromine atom)
Comprehensive Disposal & Handling Guide: 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid
The following guide details the technical specifications, safety protocols, and disposal procedures for 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid . This document is structured for researchers and laboratory mana...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the technical specifications, safety protocols, and disposal procedures for 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid . This document is structured for researchers and laboratory managers requiring immediate, actionable, and compliant workflows.
Part 1: Executive Technical Summary
Chemical Identity & Hazard Profile
Before initiating any disposal procedure, the chemical nature of the substance must be verified to ensure compatibility with waste streams.
Halogenated Organic Waste (Due to Bromine content).
Part 2: Critical Disposal Protocols
The Core Directive: Segregation Strategy
Scientific Rationale: This compound contains a bromine atom attached to an aromatic ring. Unlike non-halogenated organics, halogenated compounds require high-temperature incineration (>1100°C) with specific flue gas scrubbing to prevent the formation of dioxins and to neutralize acidic hydrogen bromide (HBr) byproducts. Never mix this compound with non-halogenated solvents or aqueous waste streams, as this complicates downstream treatment and violates EPA/RCRA compliance standards.
pH Check: If the reaction mixture was acidic or basic, adjust pH to neutral (pH 6-8) to prevent container corrosion or exothermic reactions in the waste drum.
Collection: Pour into the Halogenated Solvent Waste carboy.
Crucial Step: Record the estimated volume of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid on the waste log. Even trace amounts classify the entire carboy as halogenated.
Cap & Seal: Ensure the carboy is vented (if equipped with a safety cap) or tightly sealed to prevent volatile emissions.
Scenario C: Spill Cleanup (Solid)
Protocol:
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a N95 dust mask if powder is fine.
Containment: Cover the spill with a damp paper towel to suppress dust.
Collection: Scoop the material and the contaminated towels into a wide-mouth jar.
Decontamination: Wipe the surface with a soap/water solution, followed by an acetone wipe. Dispose of all wipes as Solid Hazardous Waste .
Part 3: Operational Decision Tree (Visualized)
The following diagram illustrates the logical flow for determining the correct disposal path based on the physical state and matrix of the waste.
Caption: Decision logic for segregating and packaging brominated organic waste streams to ensure regulatory compliance.
Part 4: Safety & Emergency Response
Personal Protective Equipment (PPE) Matrix
Protection Level
Requirement
Reason
Hand
Nitrile Gloves (0.11 mm min)
Protects against skin absorption and irritation.
Eye
Chemical Safety Goggles
Prevents eye damage from dust or splashes (Category 2 Irritant).
Respiratory
N95 or P100 Mask
Required if handling open powder outside a fume hood.
Body
Lab Coat (Cotton/Poly)
Standard protection against particulate accumulation.
First Aid Measures
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Skin Contact: Wash with soap and copious amounts of water for 15 minutes.[7] Remove contaminated clothing.[5]
Eye Contact: Flush eyes with water for at least 15 minutes, lifting eyelids.[3] Consult a physician.
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center.
References
Sigma-Aldrich. (n.d.). Product Specification: 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS 56920-74-2).[8] Retrieved from
Thermo Fisher Scientific. (2025).[1][3][4] Safety Data Sheet: 3-(3,4-Methylenedioxyphenyl)propionic acid (Analogous Structure).[3] Retrieved from
PubChem. (n.d.).[9] Compound Summary: 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid.[8] National Library of Medicine. Retrieved from
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Halogenated Solvents. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
Status:WARNING – Irritant / Harmful
Primary Risks: Acute oral toxicity, severe eye/skin irritation, respiratory tract irritation.[1]
Critical Control: Handle exclusively within a certified chemical fume hood. Do not manipulate on an open bench.
This guide provides the operational framework for handling 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2). As a brominated derivative of a methylenedioxy-phenyl compound, this substance presents specific risks regarding mucous membrane irritation and potential sensitization. The protocols below are designed to isolate the researcher from the hazard through engineering controls first, followed by rigorous PPE.
Chemical Hazard Profile & Risk Assessment
Before selecting PPE, we must understand the "why" behind the protection. This compound combines a carboxylic acid tail with a halogenated aromatic core.
Parameter
Data / Characteristic
Operational Implication
CAS Number
56920-74-2
Verify identity on all containers before use.
Physical State
Solid (Powder), MP: 138-143 °C
High dust generation potential during weighing.
GHS Classification
H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Zero-skin-contact policy. Inhalation of dust is the primary exposure vector during transfer.
Store away from nitric acid, perchlorates, or permanganates.
Solubility
Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.
Choice of glove must account for the solvent used, not just the solid.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is non-negotiable for research environments handling quantities >10 mg.
A. Respiratory Protection (The Primary Barrier)
Engineering Control (Mandatory): All solid handling must occur inside a Class II, Type A2 (or higher) Biological Safety Cabinet or Chemical Fume Hood with a face velocity of 80–100 fpm.
PPE: If hood work is impossible (e.g., equipment maintenance), use a Full-Face Air-Purifying Respirator (APR) with P100 (HEPA) cartridges combined with Organic Vapor (OV) cartridges.
Reasoning: The P100 stops the dust; the OV cartridge protects against vapors if the acid is dissolved in volatile solvents like DCM.
B. Dermal Protection (Glove Selection)
Brominated organic acids can permeate standard latex rapidly.
Primary Layer:Nitrile Rubber (0.11 mm minimum thickness) .
Usage: General handling of the solid container.
Secondary Layer (Double Gloving): Required when dissolving in organic solvents.
Protocol: Laminate film (Silver Shield/4H) under Nitrile if using aggressive solvents like DCM. For Methanol/DMSO, double Nitrile is sufficient.
Validation: Inspect gloves for pinholes by "air inflation" prior to donning.
C. Ocular Protection
Standard: Chemical Splash Goggles (ANSI Z87.1+).
Prohibited: Standard safety glasses with side shields are insufficient for powders that can drift around lenses.
D. Body Protection
Standard: Lab coat (100% cotton or Nomex/fire-resistant if working with flammables).
Enhanced: Tyvek sleeves or apron if handling >5g to prevent dust accumulation on fabric cuffs.
Operational Protocol: Safe Handling Workflow
This workflow integrates safety checks directly into the experimental procedure.
Step 1: Pre-Operational Validation
Airflow Check: Verify fume hood flow monitor reads "Safe" or verify via tissue test.
Static Discharge Control: This powder is dry and organic; static charge can cause scattering. Use an ionizing fan or anti-static gun inside the hood if available.
Step 2: Weighing & Transfer
The "Captive Balance" Method: Place the analytical balance inside the fume hood.
Technique:
Tare the receiving vessel (vial/flask) before opening the chemical container.
Open the container only inside the hood.
Use a disposable antistatic spatula.
Self-Validating Step: After transfer, wipe the spatula with a Kimwipe dampened with solvent (e.g., methanol) before removing it from the hood to capture adherent dust.
Step 3: Solubilization
Add solvent slowly down the side of the vessel to minimize aerosolization.
Caution: If using DMSO, remember that DMSO enhances skin permeability. If the solution touches your glove, change gloves immediately. DMSO can carry the toxic brominated compound through the glove and skin barrier.
Step 4: Decontamination
Wipe down the balance and hood surface with a detergent solution followed by water.
Dispose of wipes as hazardous solid waste.
Visualization: Handling Logic & Signaling
The following diagram illustrates the critical decision points and safety barriers during the experimental workflow.
Figure 1: Operational workflow for handling 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid, emphasizing engineering controls and waste segregation.
Emergency Response & Disposal
Spill Cleanup (Solid)
Evacuate the immediate area of unnecessary personnel.
Do Not Dry Sweep. This creates dust.
Method: Cover the spill with wet paper towels (water or mineral oil) to dampen the powder. Scoop the wet mass into a wide-mouth jar.
Eye Contact: Flush immediately with water for 15 minutes.[1][3][4] Hold eyelids open. Seek medical attention (brominated compounds can cause delayed corneal damage).
Skin Contact: Wash with soap and water.[3][4] Do not use alcohol (may enhance absorption).
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Disposal Strategy
Classification:Halogenated Organic Waste .
Protocol: Do not mix with non-halogenated solvents (e.g., acetone/ethanol waste) if your facility segregates them, as halogenated waste requires high-temperature incineration.
Labeling: Clearly mark the tag with "Contains Organic Bromide."
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 329764076. Retrieved February 27, 2026, from [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] United States Department of Labor. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]